![molecular formula C18H24N4O2 B5640403 N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5640403.png)
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-2-azepanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-2-azepanecarboxamide" is part of a broader class of chemicals involving oxadiazole derivatives, which have been extensively researched for their diverse biological activities. The interest in these compounds arises from their potential applications in medicinal chemistry, given their structural versatility and pharmacological profiles.
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves ring conversion reactions, where precursors like sydnone are converted to 1,3,4-oxadiazolin-2-ones using one-pot reactions (Latthe & Badami, 2007). Another common method involves the reaction of aromatic carbohydrazides with various aldehydes and ketones to form the oxadiazole ring (Link, 1978).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized using techniques like X-ray crystallography, IR, and NMR spectroscopy. These methods help in confirming the presence of the oxadiazole ring and other substituents in the molecule, providing insights into the compound's geometry and electronic structure.
Chemical Reactions and Properties
Oxadiazole derivatives participate in various chemical reactions, including ring transformation and isomerization. For example, N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines, a related class of compounds, undergo spontaneous isomerization to form benzothiazoles under certain conditions (Argilagos et al., 1997). These reactions highlight the reactive nature of the oxadiazole ring and its derivatives.
properties
IUPAC Name |
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-methylazepane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-22-11-7-3-6-10-15(22)18(23)19-13-17-20-16(21-24-17)12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFPFRRAHPSQAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1C(=O)NCC2=NC(=NO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

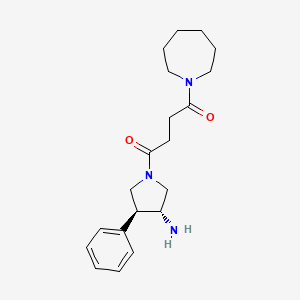
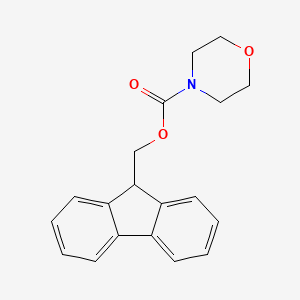
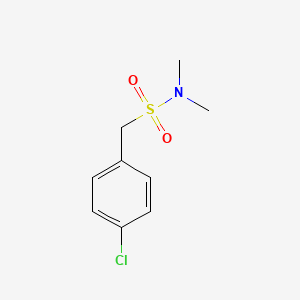
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-cyclopropylpyrimidine](/img/structure/B5640352.png)
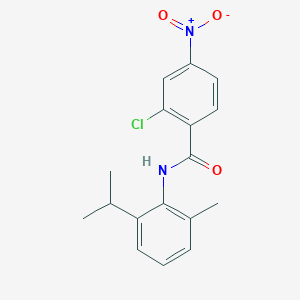
![1,3-dimethyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5640362.png)
![2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5640368.png)
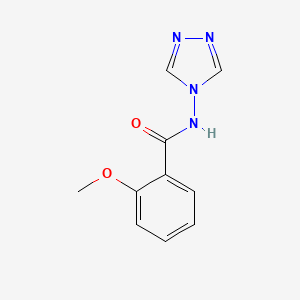
![1-(4-fluorophenyl)-N-{[5-(2-furyl)-3-isoxazolyl]methyl}cyclopropanecarboxamide](/img/structure/B5640382.png)

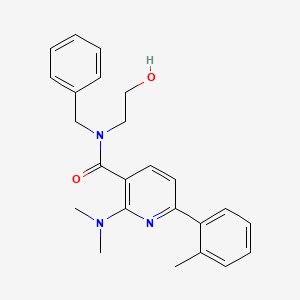

![8-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5640416.png)
![N-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-3-yl]methyl}-2-chlorobenzamide](/img/structure/B5640419.png)